Physicochemical Differentiation from an N-Alkylated Analog: Lipophilicity (LogP)
The unsubstituted 3-piperidine nitrogen in 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride provides a significantly different lipophilicity profile compared to its N-alkylated derivatives, which directly influences membrane permeability and potential off-target binding. The free base of this compound has a calculated LogP of 1.16 . In contrast, a structurally similar N-substituted analog, 2-methyl-6-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}-4-pyrimidinol, has a much lower calculated LogP of 0.16 .
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.16 (free base) |
| Comparator Or Baseline | 2-methyl-6-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}-4-pyrimidinol: LogP = 0.16 |
| Quantified Difference | Δ LogP = 1.0 (approx. 10-fold difference in partition coefficient) |
| Conditions | Calculated values (likely using ChemAxon software) reported by a common commercial vendor (Hit2Lead/ChemBridge) for screening compound libraries. |
Why This Matters
A 1.0 LogP difference represents a 10-fold change in lipophilicity, a critical factor for cell permeability and solubility, making the unsubstituted compound a more suitable starting point for projects requiring CNS penetration or different ADME profiles.
